1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes a pyrimidine ring and an oxolane ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include methylamine, hydroxylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, utilizing advanced equipment and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidine-2,5-diol: This compound shares a similar structure but differs in its functional groups.
4-Amino-5-hydroxy-1-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Another related compound with variations in the amino and hydroxyl groups.
Uniqueness
1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione stands out due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75191-50-3 |
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Molecular Formula |
C11H17N3O4 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,12,15H,3-4H2,1-2H3,(H,13,16,17) |
InChI Key |
SMLUVDLCTDSENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC)O |
Origin of Product |
United States |
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